(Z)-13-hexadecen-11-ynyl acetate (Z)-13-hexadecen-11-ynyl acetate
Brand Name: Vulcanchem
CAS No.: 78617-58-0
VCID: VC0013401
InChI:
SMILES:
Molecular Formula: C18H30O2
Molecular Weight: 278.43

(Z)-13-hexadecen-11-ynyl acetate

CAS No.: 78617-58-0

Cat. No.: VC0013401

Molecular Formula: C18H30O2

Molecular Weight: 278.43

Purity: 96%

* For research use only. Not for human or veterinary use.

(Z)-13-hexadecen-11-ynyl acetate - 78617-58-0

CAS No. 78617-58-0
Molecular Formula C18H30O2
Molecular Weight 278.43

Chemical Properties and Structure

(Z)-13-Hexadecen-11-ynyl acetate possesses distinct chemical properties that contribute to its effectiveness as a pheromone. Understanding these properties is essential for comprehending its biological activity and potential applications.

Physical and Chemical Characteristics

(Z)-13-Hexadecen-11-ynyl acetate is characterized by its specific molecular structure and physical properties, which are summarized in the following table:

PropertyValue
Chemical FormulaC18H30O2
Molecular Weight278.43 g/mol
CAS Number78617-58-0
Physical StateTypically solid at room temperature
LogP5.03
Hydrogen Bond Donors0
Hydrogen Bond Acceptors2
Rotatable Bond Count12
Heavy Atom Count20
Complexity317
SMILES NotationCC/C=C\C#CCCCCCCCCCCOC(=O)C

These properties indicate a relatively hydrophobic compound with specific structural features that are crucial for its biological recognition by moth receptors .

Structural Features and Configuration

The name "(Z)-13-Hexadecen-11-ynyl acetate" provides significant information about the compound's structure. The "Z" designation refers to the stereochemistry of the double bond at the 13th carbon position, indicating that related substituents are on the same side of the double bond plane. Additionally, the molecule contains a triple bond at the 11th carbon position, which is relatively uncommon in natural pheromones and contributes to its specific biological activity .

The acetate functional group at one end of the molecule is formed by the esterification of an alcohol group with acetic acid. This structural arrangement is crucial for the compound's recognition by the olfactory receptors of male moths, as even small modifications to this structure can significantly reduce or eliminate its biological activity .

Biological Activity

The primary biological function of (Z)-13-Hexadecen-11-ynyl acetate is as a sex pheromone, facilitating communication between female and male moths of specific species.

Pheromonal Activity

(Z)-13-Hexadecen-11-ynyl acetate acts as a female message (pheromone) that has been isolated from the female glands of the oak moth (Thaumetopoea processionea) . This compound has also been reported in Thaumetopoea pityocampa (pine processionary moth), demonstrating its presence across related moth species . As a sex pheromone, it serves a critical function in reproductive behavior by enabling male moths to locate receptive females, sometimes over considerable distances. The high specificity of this chemical signal ensures that males are attracted only to females of the same species, maintaining reproductive isolation between closely related moth species.

Species Specificity

Research has demonstrated that (Z)-13-Hexadecen-11-ynyl acetate exhibits high species specificity, particularly for moths in the Thaumetopoea genus. This specificity is advantageous for targeted pest management strategies, as it allows for the development of species-specific monitoring and control methods that have minimal impact on non-target organisms .

Applications in Pest Management

The unique properties of (Z)-13-Hexadecen-11-ynyl acetate make it valuable for various applications in agricultural and forest pest management strategies.

Monitoring and Trapping Systems

The primary application of (Z)-13-Hexadecen-11-ynyl acetate lies in agriculture as a biopesticide. It serves as an attractant in traps designed to monitor and control populations of specific moth species. These monitoring systems allow for early detection of pest populations, enabling timely intervention and potentially reducing the need for broad-spectrum pesticide applications. The compound's high specificity ensures that only target species are attracted to these traps, making them efficient tools for integrated pest management programs.

Mating Disruption Techniques

Beyond simple monitoring, (Z)-13-Hexadecen-11-ynyl acetate can be used in mating disruption strategies. When dispersed throughout an area at controlled concentrations, the compound can overwhelm the natural pheromone signals produced by female moths, making it difficult for males to locate potential mates. This approach can significantly reduce mating success and, consequently, population growth of target pest species without the application of conventional insecticides .

Synthesis Methods

Understanding the synthesis methods for (Z)-13-Hexadecen-11-ynyl acetate is crucial for its production and application in pest management strategies.

Production Considerations

Industrial production of (Z)-13-Hexadecen-11-ynyl acetate requires careful attention to stereochemical control to ensure the correct configuration of the double bond. Any contamination with the (E)-isomer or other structural variants could significantly reduce the compound's effectiveness as a pheromone. Quality control measures, including chromatographic and spectroscopic analyses, are essential to verify the purity and stereochemical integrity of the synthesized product .

Formulation Technologies

The effective deployment of (Z)-13-Hexadecen-11-ynyl acetate in field applications depends on appropriate formulation technologies that ensure controlled release and environmental stability.

Sustained Release Preparations

Water dispersion type sex pheromone sustained release preparations have been developed for pheromones like (Z)-13-Hexadecen-11-ynyl acetate. These formulations are designed to provide controlled release of the active compound over extended periods, maximizing their effectiveness in field applications . Such sustained release systems typically involve microencapsulation or other polymer-based technologies that protect the pheromone from environmental degradation while allowing for its gradual release at biologically active concentrations.

Current Research and Future Directions

Research on (Z)-13-Hexadecen-11-ynyl acetate continues to evolve, with ongoing efforts to enhance its effectiveness and expand its applications.

Recent Scientific Advances

Recent scientific publications have focused on improving formulation technologies for (Z)-13-Hexadecen-11-ynyl acetate and related pheromones. Research has explored various delivery systems, including water dispersion type sustained release preparations, which offer advantages in terms of application efficiency and environmental compatibility . These advances aim to overcome challenges related to pheromone stability, release kinetics, and field persistence, ultimately enhancing the practical utility of pheromone-based pest management strategies.

Future Research Opportunities

Future research opportunities include the development of more efficient synthesis methods, improved formulation technologies, and expanded applications in integrated pest management programs. Additional studies on the ecological interactions involving (Z)-13-Hexadecen-11-ynyl acetate could provide insights into the complex chemical ecology of forest ecosystems and inform conservation strategies for beneficial insect species . Furthermore, exploration of potential synergistic effects with other semiochemicals or pest management approaches may reveal new opportunities for enhancing the effectiveness of pheromone-based control strategies.

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